4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide
Description
This compound features a piperazine backbone substituted with a phenyl carbothioamide group and a furan-2-yl-containing dioxocyclohexylidene moiety. The carbothioamide (-NCS) group is critical for bioactivity, as thioamides often exhibit enhanced binding affinity compared to carboxamides due to sulfur’s electronegativity and polarizability .
Properties
Molecular Formula |
C24H28N4O3S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
4-[2-[[4-(furan-2-yl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]-N-phenylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C24H28N4O3S/c29-21-15-18(23-7-4-14-31-23)16-22(30)20(21)17-25-8-9-27-10-12-28(13-11-27)24(32)26-19-5-2-1-3-6-19/h1-7,14,17-18,29H,8-13,15-16H2,(H,26,32) |
InChI Key |
KMGGLMXPUNMEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O)C(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide typically involves multiple steps. One common method includes the initial formation of the furan ring, followed by the introduction of the cyclohexylidene group. The piperazine moiety is then added through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyclohexylidene group can be reduced to cyclohexane derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the cyclohexylidene group can produce cyclohexane derivatives .
Scientific Research Applications
4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antimicrobial agents.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or protein function. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Substituent Variations on the Cyclohexylidene Core
- Target Compound : Contains a furan-2-yl substituent on the 4-position of the 2,6-dioxocyclohexylidene ring.
- Analog 1: Replaces furan-2-yl with a 3,4-dimethoxyphenyl group (PubChem compound: 4-[2-[[4-(3,4-dimethoxyphenyl)-2,6-dioxo-cyclohexylidene]methylamino]ethyl]-N-phenyl-piperazine-1-carboxamide) .
- Analog 2 : Features a 4,4-dimethyl-2,6-dioxocyclohexylidene group (Screening Database ID: 3046-8238). The methyl groups enhance steric bulk, which may reduce binding to flat aromatic pockets in target proteins .
Table 1: Substituent Effects on Cyclohexylidene Core
Functional Group Modifications: Carbothioamide vs. Carboxamide
- Target Compound : Contains a carbothioamide (-NCS) group, which is associated with stronger hydrogen-bonding and metal coordination (e.g., with zinc in enzyme active sites) .
- Analog 3 : Replaces carbothioamide with carboxamide (-NCO) (Screening Database ID: Y500-1169). This analog has reduced electron-withdrawing effects and lower binding affinity in assays targeting thioredoxin reductase, a common anticancer target .
Table 2: Functional Group Impact on Bioactivity
Piperazine Backbone Modifications
- Target Compound : Piperazine is unmodified except for the carbothioamide and ethyl linkage to the cyclohexylidene group.
- Analog 4: 4-(Furan-2-carbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide (CAS: 433259-82-6) .
- Analog 5 : N-(2-Methoxyethyl)-1-pyrrolidinecarbothioamide (CAS: 887092-78-6) . Replaces piperazine with pyrrolidine, shortening the ring size and altering nitrogen spacing, which affects receptor fit.
Table 3: Piperazine Backbone Variations
Research Findings and Implications
- Anticancer Activity : Carbothioamide analogs (e.g., ’s Compound 6, IC₅₀ = 0.8 µM) show potency comparable to Doxorubicin, likely due to thioredoxin reductase inhibition . The target compound’s furan moiety may enhance DNA intercalation or ROS generation, though experimental validation is needed.
- Antioxidant Properties : Hydrazinecarbothioamides with dimethylphenyl groups () demonstrate radical scavenging activity. The target compound’s dioxocyclohexylidene core may similarly stabilize free radicals .
- Synthetic Accessibility : The target compound’s synthesis likely involves condensation of a furan-substituted cyclohexylidene precursor with a piperazine-ethylamine intermediate, analogous to methods in .
Q & A
Basic: What are the optimal synthetic routes for synthesizing this compound?
Methodology:
The compound can be synthesized via nucleophilic substitution and cyclization reactions. A validated approach involves:
- Step 1: Reacting a furan-substituted cyclohexenone derivative with a methylamine-containing intermediate to form the cyclohexylidene-methylamino backbone .
- Step 2: Coupling the intermediate with N-phenylpiperazine-1-carbothioamide using K₂CO₃ as a base in acetonitrile under reflux (4–5 hours). Reaction progress is monitored via TLC .
- Yield Optimization: Continuous flow reactors and automated platforms improve scalability and purity (>95%) .
Basic: Which spectroscopic techniques confirm the compound’s structural identity?
Methodology:
- NMR (¹H/¹³C): Assigns protons and carbons in the furan, piperazine, and thioamide moieties. For example, the furan C-2 proton appears as a doublet near δ 7.5 ppm .
- FT-IR: Confirms functional groups:
- C=O (cyclohexenone) at ~1680 cm⁻¹,
- C=S (thioamide) at ~1180 cm⁻¹ .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 525.22) .
Advanced: How can molecular docking studies predict enzyme inhibition for this compound?
Methodology:
- Target Selection: Prioritize enzymes like acetylcholinesterase (Alzheimer’s target) or carbonic anhydrase (cancer target) based on structural analogs .
- Docking Workflow:
- Prepare the ligand (compound) and receptor (enzyme PDB ID: 4EY7) using AutoDock Vina.
- Score binding affinities (ΔG) and analyze interactions (e.g., hydrogen bonds with Ser203, hydrophobic contacts with Trp86) .
- Validation: Compare docking results with experimental IC₅₀ values from enzymatic assays .
Basic: How to monitor reaction progress and purity during synthesis?
Methodology:
- TLC: Use silica gel plates with ethyl acetate/hexane (1:1). Spot disappearance of starting material (Rf ~0.3) indicates completion .
- HPLC: Employ a C18 column (UV detection at 254 nm) to quantify purity (>98%) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?
Methodology:
- 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, HSQC can distinguish cyclohexenone carbonyl carbons from thioamide C=S .
- Computational Validation: Compare experimental IR/NMR with density functional theory (DFT)-calculated spectra (software: Gaussian 16) .
Basic: What are the key physicochemical properties influencing bioavailability?
Methodology:
| Property | Value | Impact |
|---|---|---|
| XlogP | 3.4 | High lipophilicity (CNS penetration) |
| Topological PSA | 88 Ų | Moderate membrane permeability |
Advanced: How to design QSAR models for predicting bioactivity?
Methodology:
- Descriptor Selection: Include XlogP, molar refractivity, and H-bond acceptors/donors .
- Training Data: Use IC₅₀ values of piperazine-thioamide analogs against cancer cell lines (e.g., MCF-7) .
- Validation: Apply leave-one-out cross-validation (R² > 0.85 indicates robustness) .
Advanced: What synthetic strategies mitigate byproducts from the thioamide group?
Methodology:
- Protection/Deprotection: Use Boc-protected amines to prevent unwanted nucleophilic attacks during coupling .
- Low-Temperature Reactions: Conduct thioamide formation at 0–5°C to suppress disulfide byproducts .
Basic: How to compare this compound’s bioactivity with structural analogs?
Methodology:
-
SAR Table:
Substituent Activity (IC₅₀, μM) Source Furan-2-yl 12.3 ± 1.2 Thiophene-2-yl 18.7 ± 2.1 -
Key Trend: Furan enhances π-π stacking vs. thiophene’s electron-rich rings .
Advanced: How to optimize pharmacokinetics using computational ADMET models?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
